molecular formula C7H6BrClO B12858487 5-Bromo-4-chloro-2-methylphenol

5-Bromo-4-chloro-2-methylphenol

Cat. No.: B12858487
M. Wt: 221.48 g/mol
InChI Key: CPERHEJILHOKHP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylphenol (molecular formula: C₇H₆BrClO) is a halogenated phenolic compound characterized by a hydroxyl group (-OH) at position 1, a bromine atom at position 5, a chlorine atom at position 4, and a methyl group at position 2 on the aromatic benzene ring. This substitution pattern imparts unique physicochemical properties, including enhanced acidity due to electron-withdrawing halogens and steric effects from the methyl group.

Properties

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

5-bromo-4-chloro-2-methylphenol

InChI

InChI=1S/C7H6BrClO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3

InChI Key

CPERHEJILHOKHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)Br)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-4-chloro-2-methylphenol is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds.

  • Antimicrobial Agents : This compound exhibits antimicrobial properties, making it valuable in the development of antiseptics and disinfectants. Its effectiveness against a range of microorganisms can be attributed to its phenolic structure, which disrupts microbial cell membranes .
  • Synthesis of Therapeutic Agents : It serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting metabolic disorders. For instance, it is involved in the production of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of diabetes .

Environmental Applications

The environmental impact and degradation pathways of this compound have been studied extensively:

  • Contaminant Analysis : This compound has been identified as an emerging contaminant in water sources. Research focuses on its transformation products and their potential health risks. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify its presence and assess its environmental impact .
  • Biodegradation Studies : Studies have explored the biodegradation pathways of this compound, highlighting its persistence in aquatic environments and the potential for bioaccumulation. Understanding these pathways is crucial for developing strategies to mitigate its environmental impact .

Chemical Synthesis

In chemical synthesis, this compound is utilized for various reactions:

  • Reagent in Organic Synthesis : It acts as a reagent in organic synthesis processes, particularly in the bromination and chlorination reactions where it can serve as a precursor for more complex molecules. Its reactivity allows chemists to modify its structure to create novel compounds with desired properties .
  • Intermediate for Fine Chemicals : The compound is used as an intermediate in the production of fine chemicals and agrochemicals, where it contributes to the synthesis of herbicides and pesticides due to its effective biological activity against pests .

Case Study 1: Synthesis of SGLT2 Inhibitors

A study demonstrated the practical industrial scale-up process for synthesizing SGLT2 inhibitors using this compound as a key intermediate. The process was optimized to achieve high yields while minimizing costs, showcasing its importance in pharmaceutical manufacturing .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental fate of this compound revealed significant insights into its degradation products and their toxicological effects. This study employed advanced analytical techniques to trace its transformation products in water systems, emphasizing the need for regulatory measures to address emerging contaminants .

Mechanism of Action

The antimicrobial activity of 5-Bromo-4-chloro-2-methylphenol is primarily due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The presence of halogen atoms enhances its lipophilicity, allowing it to penetrate microbial cell walls more effectively. This leads to the disruption of cellular functions and ultimately the death of the microorganism .

Comparison with Similar Compounds

Impact of Substituent Positions on Properties

  • Electronic Effects : Bromine at position 5 (para to -OH) exerts a stronger electron-withdrawing effect than chlorine at position 4 (meta to -OH), increasing acidity. This is evident in the lower pKa of fluorinated analogs where F (position 4) further enhances acidity .

Biological Activity

5-Bromo-4-chloro-2-methylphenol (BCMP) is a halogenated phenolic compound with notable biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and environmental impact based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C7_7H6_6BrClO
  • CAS Number : 105478511

Its structure consists of a phenolic core substituted with bromine and chlorine atoms, which significantly influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of BCMP against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Key Findings:

  • Inhibition of Bacterial Growth : BCMP has shown effective inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It disrupts bacterial cell wall synthesis and alters membrane integrity, leading to cell lysis .
  • Synergistic Effects : When combined with existing antibiotics, BCMP enhances their efficacy. For instance, studies indicate that it works synergistically with oxacillin against resistant S. aureus strains, suggesting its potential as an adjuvant in antibiotic therapy .
  • Mechanism of Action : The compound's mechanism involves interference with biofilm formation and modulation of bacterial motility. This is crucial in treating infections where biofilms are prevalent, such as in chronic wounds and implanted medical devices .

Case Studies

Several case studies have documented the biological activity of BCMP:

  • Study on MRSA : A controlled laboratory study tested BCMP against clinical isolates of MRSA. Results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antibacterial properties compared to traditional antibiotics .
  • Environmental Impact Assessment : Research has shown that BCMP is toxic to aquatic organisms, with an LC50 value ranging from 2.3 to 6.6 mg/L for fish. This raises concerns about its environmental persistence and bioaccumulation potential .

Toxicological Profile

BCMP exhibits toxicity that necessitates careful handling:

  • Acute Toxicity : The compound is corrosive and toxic by inhalation, with a low margin of safety observed in animal models. The NOAEL (No Observed Adverse Effect Level) for repeat dose toxicity is established at 200 mg/kg/day, indicating potential liver toxicity at higher doses .
  • Genotoxicity : Current assessments suggest that BCMP does not exhibit mutagenic properties in standardized tests, although older studies indicated some positive results that warrant further investigation .

Environmental Considerations

The environmental impact of BCMP cannot be overlooked:

  • Biodegradability : It is classified as readily biodegradable but poses risks to aquatic life due to its toxicity at low concentrations . Monitoring its environmental levels is crucial to prevent ecological disturbances.

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